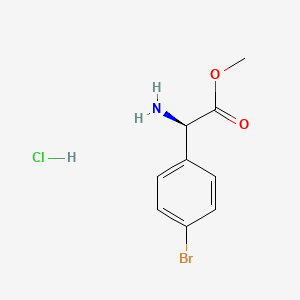
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl, also known as MBPA, is an organic compound with a molecular formula of C10H10BrNO2•HCl. It is a white crystalline solid with a melting point of around 180°C. MBPA has a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. It is used as a building block in organic synthesis, as a reagent for the synthesis of other compounds, and as a tool for elucidating biochemical pathways.
作用機序
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl acts as an inhibitor of certain enzymes and proteins. It binds to the active site of the enzyme or protein, blocking the binding of the substrate molecule and preventing the reaction from occurring. This inhibition can be used to study the structure and function of the enzyme or protein, as well as to identify potential drug targets.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol, as well as to inhibit the activity of proteins involved in cell signaling pathways. In addition, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used to synthesize a variety of compounds. In addition, this compound can be used to study the structure and function of enzymes and proteins, as well as to identify potential drug targets. However, this compound also has some limitations. It can be toxic in high concentrations, and its effects on enzymes and proteins may not be applicable to humans.
将来の方向性
There are several potential future directions for research involving Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl. One potential direction is to further investigate its effects on enzymes and proteins involved in metabolic pathways. Another potential direction is to study its effects on cell signaling pathways, as well as its potential anti-inflammatory and anti-cancer effects. In addition, this compound could be used to synthesize a variety of compounds, including drugs, dyes, and polymers. Finally, this compound could be used to study the structure and function of enzymes and proteins, as well as to identify potential drug targets.
合成法
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl can be synthesized from benzaldehyde and p-bromoaniline in a two-step reaction. In the first step, the benzaldehyde and p-bromoaniline are reacted in the presence of sodium hydroxide, forming p-bromobenzaldehyde and sodium bromide. In the second step, the p-bromobenzaldehyde is reacted with ammonium chloride, producing this compound as a white solid.
科学的研究の応用
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate HCl is widely used in scientific research due to its versatile properties. It is used as a reagent in organic synthesis and as a tool to study biochemical pathways. This compound can be used to synthesize a variety of compounds, including drugs, dyes, and polymers. In addition, this compound has been used to study the structure and function of enzymes and other proteins.
特性
IUPAC Name |
methyl (2R)-2-amino-2-(4-bromophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBFDIDFULVKDP-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

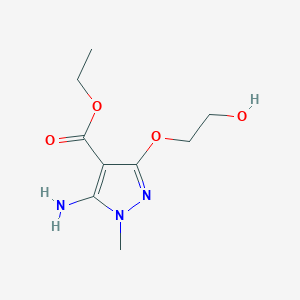
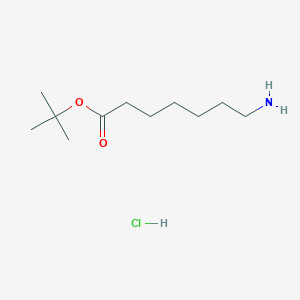

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)
![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)


![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
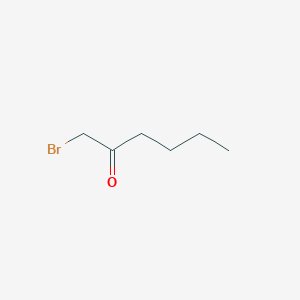

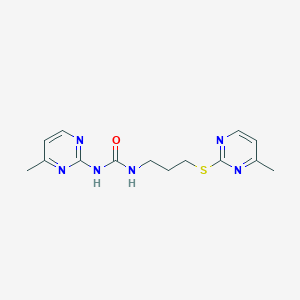
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)